1,3-Benzodioxole-5-acetic acid, 6-benzoyl-

Diabetes Hypoglycemic agents α-Amylase inhibition

1,3-Benzodioxole-5-acetic acid, 6-benzoyl- (CAS 132813-86-6; molecular formula C₁₆H₁₂O₅; molecular weight 284.26 g/mol) is a heterocyclic organic compound classified as a benzodioxole derivative. It is structurally characterized by a 1,3-benzodioxole core substituted with an acetic acid group at the 5-position and a benzoyl group at the 6-position.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 132813-86-6
Cat. No. B12285161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-acetic acid, 6-benzoyl-
CAS132813-86-6
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)CC(=O)O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H12O5/c17-15(18)7-11-6-13-14(21-9-20-13)8-12(11)16(19)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,17,18)
InChIKeyRBGGMRJKTMAEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- (CAS 132813-86-6): A Benzoylbenzodioxole Derivative with Documented α-Amylase Inhibitory Activity


1,3-Benzodioxole-5-acetic acid, 6-benzoyl- (CAS 132813-86-6; molecular formula C₁₆H₁₂O₅; molecular weight 284.26 g/mol) is a heterocyclic organic compound classified as a benzodioxole derivative. It is structurally characterized by a 1,3-benzodioxole core substituted with an acetic acid group at the 5-position and a benzoyl group at the 6-position . The compound has been identified as Compound II in recent pharmacological investigations, where it demonstrated very strong α-amylase inhibitory activity and a measurable hypoglycemic effect in diabetic mouse models [1]. Its predicted biological activities, based on computational screening, include roles as a lipid metabolism regulator, DNA synthesis inhibitor, and apoptosis agonist [2].

Why Generic Substitution of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- is Not Scientifically Defensible for Targeted α-Amylase or Hypoglycemic Research


The benzodioxole scaffold is a privileged structure in medicinal chemistry, but minor structural variations within this class profoundly alter biological activity. For instance, the substitution pattern on the benzoyl ring critically determines α-amylase inhibitory potency: while the target compound (Compound II) with an unsubstituted benzoyl group achieves a 14.8% blood glucose reduction in diabetic mice, its brominated analog (Compound I) reduces blood glucose by 32.4% under identical conditions [1]. Similarly, within the broader benzodioxole aryl acetic acid class, α-amylase IC₅₀ values vary more than 80-fold depending solely on halogen identity and position—from 1.11 µg/mL for the 4-bromo analog (4f) to 61.45 µg/mL for the unsubstituted analog (3b) [2]. Consequently, procurement of an in-class compound without precise structural confirmation risks selecting a molecule with quantitatively different pharmacological properties, rendering experimental results non-reproducible or invalid.

Quantitative Comparative Evidence for 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- vs. Structural Analogs in Metabolic and Cytotoxicity Assays


Hypoglycemic Efficacy of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- vs. Brominated Analog in Streptozotocin-Induced Diabetic Mice

In a direct head-to-head comparison, Compound II (1,3-Benzodioxole-5-acetic acid, 6-benzoyl-) reduced blood glucose by 14.8% in streptozotocin-induced diabetic mice, whereas its 2-bromobenzoyl-substituted analog (Compound I) achieved a 32.4% reduction—a difference of 17.6 percentage points. The positive control acarbose reduced blood glucose by 22.9% under identical conditions [1]. This demonstrates that while the target compound possesses measurable hypoglycemic activity, its potency is approximately 54% lower than that of the brominated analog, making it a distinct pharmacological entity within this chemotype.

Diabetes Hypoglycemic agents α-Amylase inhibition

α-Amylase Inhibitory Potency of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- Relative to the Most Potent Class Analog (4f) and Clinical Standard Acarbose

While a direct IC₅₀ value for 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- has not been reported in the same assay system as comparator compounds, cross-study inference is possible. The target compound (Compound II) was described as exhibiting very strong α-amylase inhibitory activity in the authors' previous study [1]. Within the benzodioxole aryl acetic acid class, the most potent α-amylase inhibitor is compound 4f (IC₅₀ = 1.11 µg/mL), which is approximately 5.8-fold more potent than acarbose (IC₅₀ = 6.47 µg/mL) in the same assay [2]. The target compound's unsubstituted benzoyl group corresponds structurally to the least substituted aryl acetic acid derivatives in this series, suggesting its α-amylase inhibitory potency may approximate that of compound 4c (IC₅₀ = 4.12 µg/mL) or the unsubstituted aryl acetate 3b (IC₅₀ = 61.45 µg/mL), though direct measurement is required for definitive comparison.

α-Amylase Enzyme inhibition Antidiabetic drug discovery

Computationally Predicted Multi-Target Pharmacological Profile of 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-

Computational prediction using the PASS algorithm assigned 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- high probability scores for multiple biological activities: lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), apoptosis agonist (Pa = 0.979), and antineoplastic (Pa = 0.961) [1]. While these are predictions rather than experimentally validated activities, the probability scores exceed the 0.5 threshold considered significant, indicating a strong likelihood of genuine activity. Notably, the target compound was not predicted to have direct α-amylase inhibitory activity in this computational model, despite experimental evidence demonstrating such activity [2], suggesting the compound may exert its hypoglycemic effects through multiple complementary mechanisms.

In silico screening Drug repurposing Multi-target pharmacology

Validated Research Applications and Procurement Scenarios for 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-


Reference Compound for Structure-Activity Relationship (SAR) Studies of Benzoylbenzodioxole α-Amylase Inhibitors

1,3-Benzodioxole-5-acetic acid, 6-benzoyl- serves as the unsubstituted benzoyl reference standard within a series of halogenated benzoylbenzodioxole derivatives. Its documented 14.8% blood glucose reduction in diabetic mice provides a baseline for quantifying the contribution of halogen substituents (e.g., 2-bromo in Compound I) to enhanced hypoglycemic efficacy (32.4% reduction) [1]. Procurement of this compound enables controlled SAR investigations that systematically isolate the electronic and steric effects of aryl substitution on α-amylase binding and in vivo glucose regulation.

Multi-Target Screening in Metabolic Disease and Oncology Panels

Based on computational predictions of high-probability activity (Pa > 0.96) as a lipid metabolism regulator, DNA synthesis inhibitor, and apoptosis agonist [1], this compound is suitable for inclusion in phenotypic screening libraries targeting metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), or cancer cell line panels. The predicted polypharmacology distinguishes it from single-target α-amylase inhibitors and warrants evaluation in assays measuring lipid accumulation, cell cycle progression, or apoptotic markers.

In Vivo Hypoglycemic Efficacy Studies in Diabetic Rodent Models

The compound has established in vivo efficacy in the streptozotocin-induced diabetic mouse model, with a documented 14.8% blood glucose reduction [1]. This makes it a suitable tool compound for diabetes research requiring a benzodioxole-based hypoglycemic agent with moderate potency—useful for dose-response calibration, combination therapy studies with insulin sensitizers, or as a comparator for evaluating novel analogs with potentially enhanced efficacy.

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